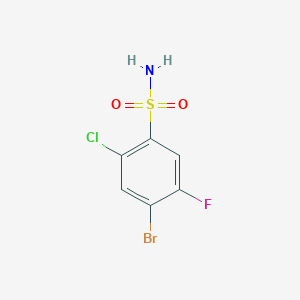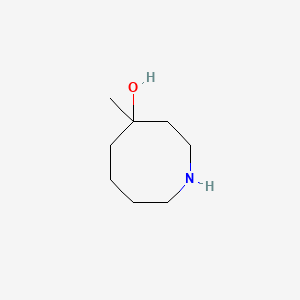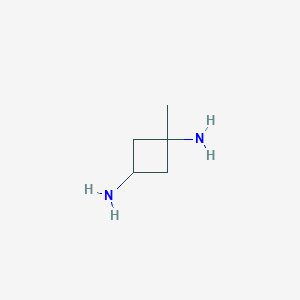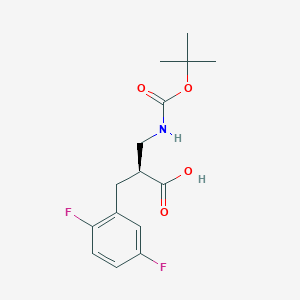
Rel-(2R,3S)-N,N,2-trimethylpyrrolidin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rel-(2R,3S)-N,N,2-trimethylpyrrolidin-3-amine is a chiral amine compound with significant interest in organic chemistry and pharmaceutical research. Its unique stereochemistry and functional groups make it a valuable building block in the synthesis of various biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(2R,3S)-N,N,2-trimethylpyrrolidin-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and methylating agents.
Methylation: The pyrrolidine undergoes methylation using reagents like methyl iodide or dimethyl sulfate under basic conditions to introduce the N,N-dimethyl groups.
Chiral Resolution: The resulting mixture is subjected to chiral resolution techniques, such as chromatography or crystallization, to isolate the desired (2R,3S) enantiomer.
Industrial Production Methods
Industrial production of this compound may involve:
Large-Scale Methylation: Utilizing large reactors for the methylation step to ensure high yield and purity.
Automated Chiral Resolution: Employing automated systems for chiral resolution to enhance efficiency and consistency in producing the desired enantiomer.
化学反応の分析
Types of Reactions
Rel-(2R,3S)-N,N,2-trimethylpyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert it into secondary or primary amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions often carried out in polar aprotic solvents.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Secondary or primary amines.
Substitution: Various substituted pyrrolidines depending on the nucleophile used.
科学的研究の応用
Rel-(2R,3S)-N,N,2-trimethylpyrrolidin-3-amine has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Serves as a ligand in the study of enzyme-substrate interactions and receptor binding studies.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as a catalyst in various industrial processes.
作用機序
The mechanism of action of Rel-(2R,3S)-N,N,2-trimethylpyrrolidin-3-amine involves its interaction with specific molecular targets:
Molecular Targets: It can bind to enzymes or receptors, influencing their activity.
Pathways Involved: The compound may modulate biochemical pathways by acting as an agonist or antagonist, depending on the target.
類似化合物との比較
Similar Compounds
Rel-(2R,3S)-2-((Diphenylmethylene)amino)-5-oxo-5-phenyl-3-(thiophen-2-yl)pentanenitrile: Another chiral amine with different functional groups and applications.
Rel-(1R,2r,3S,4R,5s,6S)-Cyclohexane-1,2,3,4,5,6-hexayl hexanicotinate: A compound with multiple chiral centers and distinct chemical properties.
Uniqueness
Rel-(2R,3S)-N,N,2-trimethylpyrrolidin-3-amine stands out due to its specific stereochemistry and the presence of N,N-dimethyl groups, which confer unique reactivity and binding properties compared to other similar compounds.
特性
分子式 |
C7H16N2 |
|---|---|
分子量 |
128.22 g/mol |
IUPAC名 |
(2R,3S)-N,N,2-trimethylpyrrolidin-3-amine |
InChI |
InChI=1S/C7H16N2/c1-6-7(9(2)3)4-5-8-6/h6-8H,4-5H2,1-3H3/t6-,7+/m1/s1 |
InChIキー |
RFCFJJAUESUTQG-RQJHMYQMSA-N |
異性体SMILES |
C[C@@H]1[C@H](CCN1)N(C)C |
正規SMILES |
CC1C(CCN1)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(5-Amino-3-trifluoromethyl-[1,2,4]triazol-1-yl)-acetic acid](/img/structure/B15227222.png)
![2-(5-Methylpyridin-3-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-ol](/img/structure/B15227228.png)







